1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves several synthetic routes. One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Chemical Reactions Analysis
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive cyclization reactions are commonly used in its synthesis.
Substitution: Electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the indazole ring.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents. The major products formed from these reactions are typically other indazole derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It acts as an effective hinge-binding fragment, binding to the hinge region of tyrosine kinases and inhibiting their activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its antiproliferative activity against neoplastic cell lines.
1H-Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1H-Indazole-3-sulfonamide: Exhibits anti-inflammatory properties.
The uniqueness of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- lies in its specific structural features, which confer its potent anticancer activity and its ability to act as a hinge-binding fragment for tyrosine kinases .
Properties
CAS No. |
82819-18-9 |
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Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-19-9-11-20(12-10-19)8-4-7-16-15-13-5-2-3-6-14(13)17-18-15/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,18) |
InChI Key |
SKAMGHNAFBARFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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